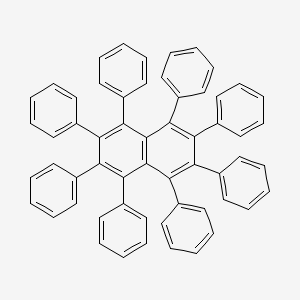
Octaphenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octaphenylnaphthalene is a polycyclic aromatic hydrocarbon characterized by the presence of eight phenyl groups attached to a naphthalene core. This compound is known for its unique structural properties, which result in significant steric hindrance and distortion from planarity. These features make it an interesting subject of study in the field of organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Octaphenylnaphthalene can be synthesized through various methods. One common approach involves the reaction of tetraphenylfuran with polybrominated benzene derivatives. This method typically requires the use of a catalyst and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Octaphenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the naphthalene core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .
科学的研究の応用
Octaphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study steric effects and electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar aromatic compounds in biological systems.
Medicine: While not directly used in medicine, its derivatives and analogs are studied for potential therapeutic applications.
作用機序
The mechanism by which octaphenylnaphthalene exerts its effects is primarily related to its structural properties. The steric hindrance and electronic interactions between the phenyl groups and the naphthalene core influence its reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as binding to specific receptors or enzymes .
類似化合物との比較
Decaphenylanthracene: Similar in structure but with ten phenyl groups attached to an anthracene core.
Dodecaphenyltetracene: Contains twelve phenyl groups attached to a tetracene core.
Octaphenylfluorenone: Features eight phenyl groups attached to a fluorenone core.
Uniqueness: Octaphenylnaphthalene is unique due to its specific arrangement of phenyl groups around the naphthalene core, which results in distinct steric and electronic properties. This makes it a valuable compound for studying the effects of extensive phenyl substitution on polycyclic aromatic hydrocarbons .
特性
CAS番号 |
174357-75-6 |
|---|---|
分子式 |
C58H40 |
分子量 |
736.9 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8-octakis-phenylnaphthalene |
InChI |
InChI=1S/C58H40/c1-9-25-41(26-10-1)49-50(42-27-11-2-12-28-42)54(46-35-19-6-20-36-46)58-56(48-39-23-8-24-40-48)52(44-31-15-4-16-32-44)51(43-29-13-3-14-30-43)55(47-37-21-7-22-38-47)57(58)53(49)45-33-17-5-18-34-45/h1-40H |
InChIキー |
IBYAYFUJJISTAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=C3C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


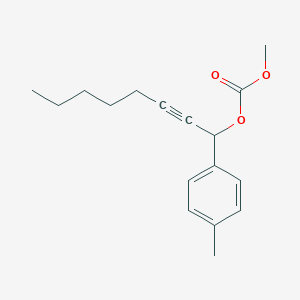
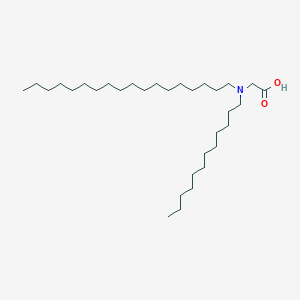
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)

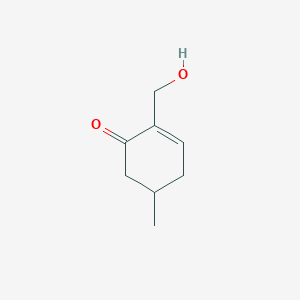
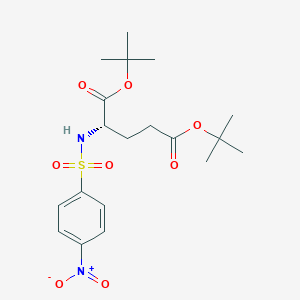
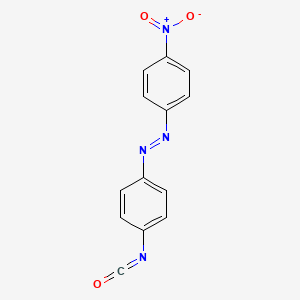
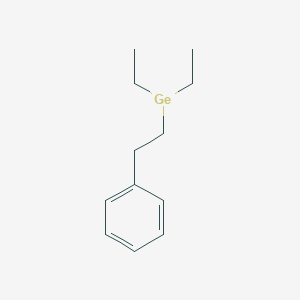
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
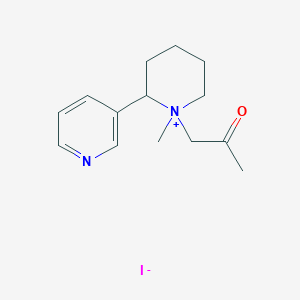
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
